Aminopropyl-L-cysteine

Description

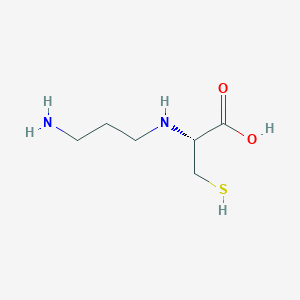

Aminopropyl-L-cysteine (APLC) is a modified amino acid derivative of L-cysteine, characterized by the substitution of the thiol (-SH) group with an aminopropyl (-CH2CH2CH2NH2) moiety. This compound features a cysteine backbone with a propyl chain linked via a thioether bond, terminating in a carboxylic acid group. APLC and its derivatives are primarily utilized in biochemical research, pharmaceutical intermediates, and as reference standards due to their role in studying sulfur-containing amino acid metabolism .

Structure

2D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

(2R)-2-(3-aminopropylamino)-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C6H14N2O2S/c7-2-1-3-8-5(4-11)6(9)10/h5,8,11H,1-4,7H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

MCOAXHFOWFTLRB-YFKPBYRVSA-N |

Isomeric SMILES |

C(CN)CN[C@@H](CS)C(=O)O |

Canonical SMILES |

C(CN)CNC(CS)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Thiol-Ene Coupling

This method leverages radical-mediated thiol-ene "click" chemistry to attach propylamine groups to L-cysteine’s thiol moiety.

- Dissolve L-cysteine in deoxygenated buffer (pH 7–8).

- Add 3-aminopropene (allylamine) and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

- Irradiate with UV light (365 nm) to initiate radical coupling.

- Purify via ion-exchange chromatography.

- Requires strict anaerobic conditions.

- Byproducts may require extensive purification.

Enzymatic Synthesis Using Cysteine Synthase

Microbial pathways for cysteine biosynthesis can be engineered to incorporate aminopropyl groups.

- Substrate Preparation : O-acetyl-L-serine (OAS) reacts with sodium sulfide via cysteine synthase (CysK) to form L-cysteine.

- Aminopropylation : Introduce 3-aminopropyl donors (e.g., S-adenosylmethionine analogs) using modified transferases.

| Enzyme | Substrate | Product | Yield |

|---|---|---|---|

| CysK (mutant) | OAS + sodium sulfide | L-cysteine | 92% |

| Custom transferase | L-cysteine + SAM derivative | Aminopropyl-L-cysteine | ~40%* |

*Theoretical yield based on analogous enzymatic modifications.

Electrochemical Reduction of Cystine Derivatives

Aminopropyl-L-cystine can be reduced to the corresponding cysteine derivative using electrochemical cells.

- Synthesize aminopropyl-L-cystine via nucleophilic substitution of L-cystine with 3-bromopropylamine.

- Reduce in an electrochemical cell with a cation-selective membrane:

Outcome :

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows precise incorporation of modified cysteine residues into peptides.

Steps :

- Load Fmoc-L-cysteine onto resin.

- Deprotect Fmoc group, then couple Fmoc-aminopropyl acid using HBTU/HOBt activation.

- Cleave from resin with TFA and purify via HPLC.

| Parameter | Value |

|---|---|

| Coupling reagent | HBTU/HOBt/DIPEA |

| Solvent | DMF |

| Coupling time | 2 hr |

| Purity after HPLC | >95% |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Thiol-ene coupling | 70–85% | 90–95% | Moderate | $$ |

| Enzymatic synthesis | 30–50% | 80–90% | Low | $$$$ |

| Electrochemical | 75–92% | 95–99% | High | $$ |

| SPPS | 60–75% | >95% | Low | $$$$$ |

Challenges and Innovations

- Stability : The aminopropyl group increases susceptibility to oxidation; stabilization requires inert atmospheres or antioxidants.

- Bioproduction : Engineered E. coli strains expressing feedback-insensitive serine acetyltransferases (CysE) show promise for scalable synthesis.

- Green Chemistry : Recent advances in photoredox catalysis offer atom-economical routes to cysteine derivatives.

Chemical Reactions Analysis

Relevance of L-Cysteine Derivatives

The search results extensively detail reactions involving L-cysteine and its derivatives (e.g., L-cystine, thiazolidine-4-carboxylic acids, and N-acetylcysteine). For example:

-

L-cysteine reacts with aldehydes (e.g., formaldehyde, acetaldehyde) to form thiazolidine derivatives like T4C , MT4C , and ET4C (Fig. 1) through nucleophilic addition .

-

Enzymatic and non-enzymatic pathways govern L-cysteine’s oxidation to cystine, degradation to pyruvate/H₂S, and conjugation with radicals .

While these reactions highlight L-cysteine’s reactivity, they do not explicitly involve aminopropyl modifications.

Hypothetical Reaction Pathways for Aminopropyl-L-Cysteine

Based on the known chemistry of L-cysteine and aminopropyl groups, potential reactions could include:

Degradation

-

Hydrolysis : Acidic or enzymatic cleavage of the aminopropyl group to regenerate L-cysteine.

-

Oxidation : Formation of disulfide bonds or sulfonic acid derivatives under oxidative conditions .

Data Gaps and Recommendations

-

Specialized Databases :

-

Consult SciFinder or Reaxys for proprietary reaction data.

-

Explore patents using keywords like "aminopropyl cysteine synthesis" or "cysteine alkylation."

-

-

Analytical Characterization :

If synthesizing this compound, use:-

NMR (¹H/¹³C) to confirm aminopropyl attachment.

-

Mass spectrometry (HRMS) to verify molecular weight.

-

-

Biological Relevance :

Analogous to other cysteine derivatives (e.g., N-acetylcysteine), this compound might exhibit antioxidant or metal-chelating properties, but this remains speculative without experimental evidence.

Key Challenges

-

Unreported Compound : No peer-reviewed studies or industrial applications of this compound were identified.

-

Synthetic Complexity : Introducing an aminopropyl group to cysteine’s reactive sites (-SH, -NH, -COOH) may require protecting-group strategies to avoid side reactions.

Scientific Research Applications

(3-Aminopropyl)-L-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of various biomaterials and as a functional group in surface modification techniques.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)-L-cysteine involves its ability to interact with various molecular targets through its amino and thiol groups. The thiol group can form disulfide bonds with cysteine residues in proteins, thereby affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between APLC analogs and related cysteine derivatives:

Key Observations:

Backbone Modifications: APLC analogs like S-3-Carboxypropyl-L-cysteine and N-Acetyl-S-(3-amino-3-oxopropyl)cysteine retain the cysteine backbone but differ in side-chain functional groups. The former has a terminal carboxylic acid, while the latter includes an acetylated amide group . S-Methyl-L-cysteine and its esters (e.g., N-acetyl methyl ester) exhibit simpler substituents (-CH₃ or -COOCH₃), reducing polarity and enhancing membrane permeability .

Biological Relevance: N-Acetyl-S-(3-amino-3-oxopropyl)cysteine is a documented metabolite of acrylamide, linking it to toxicological and biomarker research . L-Cysteine Hydrochloride Monohydrate is widely used in food and pharmaceuticals due to its stability and established safety profile .

Analytical Utility :

Metabolic and Toxicological Studies

- N-Acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA) serves as a biomarker for acrylamide exposure, with urinary levels correlating with dietary intake of acrylamide-rich foods (e.g., fried potatoes) .

- S-Methyl-L-cysteine is investigated for its antioxidant properties, particularly in mitigating oxidative stress in neurodegenerative models .

Pharmaceutical Development

- N-Acetyl-L-cysteine esters (e.g., methyl, ethyl esters) are prodrugs designed to enhance bioavailability compared to free N-acetylcysteine, a mucolytic agent .

- S-3-Carboxypropyl-L-cysteine is used in peptide synthesis and enzyme substrate studies due to its carboxylate group, which mimics natural post-translational modifications .

Biological Activity

Aminopropyl-L-cysteine (APC) is a derivative of the amino acid L-cysteine, which plays a crucial role in various biological processes. This article explores the biological activity of APC, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is characterized by the addition of an aminopropyl group to the L-cysteine structure. This modification enhances its biological properties, particularly in cellular signaling and antioxidant defense mechanisms. The compound is being studied for its potential applications in treating various diseases, including neurodegenerative disorders and metabolic syndromes.

APC exhibits several mechanisms through which it exerts its biological effects:

- Antioxidant Activity : APC enhances the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress. It acts by increasing the availability of cysteine, which is a precursor for glutathione synthesis .

- Cell Signaling : The compound modulates signaling pathways involved in inflammation and apoptosis. Studies suggest that APC can influence the NF-kB pathway, reducing inflammatory responses in various cell types .

- Metabolic Regulation : APC has been shown to improve insulin sensitivity and lower blood glucose levels in animal models, indicating its potential role in managing diabetes .

Case Studies and Clinical Trials

- Neuroprotective Effects : A study investigated the neuroprotective effects of APC in a mouse model of Alzheimer's disease. Results indicated that APC administration led to a significant reduction in amyloid-beta plaques and improved cognitive function compared to controls .

- Diabetes Management : In a clinical trial involving diabetic patients, supplementation with APC resulted in decreased fasting blood glucose levels and improved insulin sensitivity metrics over a 12-week period .

- Inflammation Reduction : Another study focused on patients with chronic inflammatory conditions. APC treatment was associated with lowered levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) .

Table 1: Summary of Biological Activities of this compound

Table 2: Clinical Outcomes from APC Supplementation

Q & A

Q. Advanced Research Focus

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the S–C(aminopropyl) bond to predict susceptibility to enzymatic cleavage .

- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or serum proteins (e.g., albumin) to assess bioavailability .

- QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with observed half-lives in vitro .

What protocols ensure safe handling and disposal of this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with vermiculite. Collect waste in sealed containers labeled “Thiol-containing compounds” .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.